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Compound of Interest

Compound Name: T-1-Pmpa

Cat. No.: B12367209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known interactions between T-1-Pmpa
(commonly known as the prodrug Tenofovir) and cellular kinases. While comprehensive

kinome-wide cross-reactivity data for Tenofovir is not extensively available in the public domain,

this document summarizes the key enzymatic interactions involved in its mechanism of action

and known off-target effects. Furthermore, it offers a standardized experimental protocol for

researchers to conduct their own kinase selectivity profiling.

Tenofovir is an acyclic nucleotide analog reverse transcriptase inhibitor.[1] To exert its antiviral

effect, it must be phosphorylated intracellularly by host cell kinases to its active form, tenofovir

diphosphate (TFV-DP).[2] This active metabolite then competes with the natural substrate,

deoxyadenosine 5'-triphosphate, for incorporation into viral DNA, leading to chain termination.

[3] The interaction with cellular kinases is therefore a critical aspect of its therapeutic activity,

but also a potential source of off-target effects.

Data Presentation: Known Kinase Interactions
The following table summarizes the quantitative data on the interaction of Tenofovir and its

monophosphate form with specific cellular kinases. It is important to note that the primary

interactions listed are part of the drug's activation pathway rather than inhibitory off-target

effects.
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Kinase Family Specific Kinase Role/Interaction
Quantitative Data
(Ki)

Nucleoside

Monophosphate

Kinase

Adenylate Kinase 2

(AK2)

Phosphorylation of

Tenofovir to Tenofovir

Monophosphate (TFV-

MP)

Not reported as

inhibitor

Creatine Kinase
Creatine Kinase,

Muscle (CKM)

Phosphorylation of

TFV-MP to Tenofovir

Diphosphate (TFV-

DP) in colorectal

tissue

2.9 mM (Competitive

Inhibition)[4]

Pyruvate Kinase
Pyruvate Kinase,

Muscle (PKM)

Phosphorylation of

TFV-MP to TFV-DP in

PBMCs and vaginal

tissue

Weakly

phosphorylates[4]

Pyruvate Kinase

Pyruvate Kinase, Liver

& Red Blood Cell

(PKLR)

Phosphorylation of

TFV-MP to TFV-DP in

PBMCs and vaginal

tissue

Weakly

phosphorylates[2]

Phosphoglycerate

Kinase

3-Phosphoglycerate

Kinase (PGK)
Competitive Inhibition 4.8 mM[4]

Nucleoside

Diphosphate Kinase

Nucleoside

Diphosphate Kinase

(NDPK)

Phosphorylation of

TFV-MP to TFV-DP

No detectable

activity[4]

Note: The high Ki values for CKM and PGK suggest that the inhibitory effect is weak and may

only be relevant at high intracellular concentrations of the drug.

Signaling Pathway and Activation
The activation of Tenofovir is a two-step intracellular process mediated by host kinases. This

pathway is essential for its antiviral activity.

Caption: Intracellular activation pathway of T-1-Pmpa (Tenofovir).
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Experimental Protocols for Kinase Cross-Reactivity
Screening
For researchers wishing to perform a comprehensive analysis of T-1-Pmpa or other

compounds against a broader panel of kinases, the following protocol outlines a typical in vitro

kinase inhibition assay.

Objective:
To determine the inhibitory activity of a test compound (e.g., T-1-Pmpa) against a panel of

purified protein kinases.

Materials:
Test compound (T-1-Pmpa) dissolved in a suitable solvent (e.g., DMSO).

A panel of purified, active protein kinases.

Kinase-specific peptide substrates.

ATP (Adenosine Triphosphate), radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-

mercaptoethanol).

96-well or 384-well microtiter plates.

Phosphocellulose or filter-binding plates.

Scintillation counter or phosphorimager.

Stop solution (e.g., 75 mM phosphoric acid).

Methodology: Radiometric Kinase Assay ([³²P] or [³³P]-
ATP Filter Binding Assay)

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate

solvent. A typical starting concentration range would be from 100 µM down to 1 nM.
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Reaction Setup:

In each well of the microtiter plate, add the kinase reaction buffer.

Add the specific kinase to each well.

Add the test compound at various concentrations. Include control wells with solvent only

(0% inhibition) and a known potent inhibitor for that kinase (100% inhibition).

Add the specific peptide substrate for the kinase being assayed.

Initiation of Reaction:

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-

³³P]ATP to each well. The final ATP concentration should be at or near the Km for each

specific kinase to ensure sensitive detection of competitive inhibitors.

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g.,

30-60 minutes), ensuring the reaction is within the linear range.

Termination of Reaction:

Stop the reaction by adding the stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter-binding plate (e.g., phosphocellulose). The

phosphorylated substrate will bind to the filter, while the unused radiolabeled ATP will be

washed away.

Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric

acid) to remove unbound radiolabeled ATP.

Detection:

Dry the filter plate.

Measure the amount of radioactivity incorporated into the substrate in each well using a

scintillation counter or a phosphorimager.
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Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of the test compound

relative to the controls.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the

kinase activity) by fitting the data to a sigmoidal dose-response curve.

Workflow Diagram
The following diagram illustrates the general workflow for assessing the cross-reactivity of a

compound against a kinase panel.

Caption: Experimental workflow for kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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